1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13463589
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 1-[3-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H22N2O2/c1-3-12(6-7-14)8-11-4-5-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3 |
| Standard InChI Key | AHZIIACMAGCNNK-UHFFFAOYSA-N |
| SMILES | CCN(CCO)CC1CCN(C1)C(=O)C |
| Canonical SMILES | CCN(CCO)CC1CCN(C1)C(=O)C |
Introduction
Key Structural Features:
-
Core Structure: Pyrrolidine ring
-
Substituents:
-
Ethanone group at position 1
-
A side chain at position 3 containing:
-
Ethyl group
-
Hydroxyethyl group
-
Amino-methyl linkage
-
-
Synthesis
The synthesis of compounds with similar structures often involves multi-step reactions, including alkylation, reductive amination, and cyclization. Below is a proposed synthetic pathway:
Proposed Synthesis Steps:
-
Preparation of Pyrrolidine Derivative:
-
Start with pyrrolidine as the base structure.
-
Introduce the ethanone group via acylation using acetyl chloride or acetic anhydride.
-
-
Formation of Side Chain:
-
React ethylene oxide with ethylamine to form ethyl-(2-hydroxyethyl)-amine.
-
Couple the resulting amine with the pyrrolidine derivative using formaldehyde (as a methylene donor) in reductive amination conditions.
-
-
Purification:
-
Purify the product via recrystallization or column chromatography.
-
Applications and Potential Uses
Compounds like 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone are often explored for their pharmacological properties due to their functional groups and structural flexibility.
Potential Applications:
-
Pharmaceuticals:
-
May act as a precursor for drug molecules targeting neurological pathways due to the pyrrolidine ring.
-
Hydroxyethyl and amino groups suggest potential for hydrogen bonding, which could enhance receptor binding affinity.
-
-
Chemical Intermediates:
-
Useful in synthesizing more complex molecules due to its functional diversity.
-
-
Biological Activity Studies:
-
Could be evaluated for antimicrobial, anti-inflammatory, or enzyme inhibitory activities.
-
Analytical Data
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Spectroscopic Analysis:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks for C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹), O-H (~3400 cm⁻¹) |
| NMR Spectroscopy | Signals for CH₃ (singlet), CH₂ (multiplets), NH (broad singlet) |
| Mass Spectrometry | Molecular ion peak at m/z = 214 (M⁺) |
Crystallographic Data:
If crystallized, X-ray diffraction could provide precise bond lengths and angles to confirm molecular geometry.
Limitations and Challenges
While this compound's synthesis appears straightforward, challenges may include:
-
Stability under various conditions due to reactive hydroxyl and amino groups.
-
Potential side reactions during synthesis, such as overalkylation or polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume